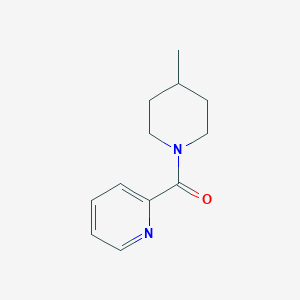![molecular formula C13H22N2O2 B7478124 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7478124.png)
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone, also known as CX516, is a compound that belongs to the family of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. CX516 is a potent ampakine that has been extensively studied for its potential application in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone enhances the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. It does this by increasing the conductance of ion channels in the receptor, which leads to an increase in the strength of synaptic connections between neurons. This results in improved memory and learning.
Biochemical and Physiological Effects:
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It increases the release of acetylcholine in the brain, which is important for memory and learning. It also increases the release of dopamine, which is important for motivation and reward. 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone for lab experiments is its potency. It is a highly potent ampakine that can be used at low concentrations. This makes it useful for studying the effects of ampakines on synaptic plasticity and memory formation. One limitation of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone is its short half-life. It is rapidly metabolized in the body, which makes it difficult to maintain a stable concentration over a long period of time.
Orientations Futures
There are a number of future directions for research on 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone. One area of research is the development of more potent and selective ampakines. Another area of research is the application of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. There is also interest in studying the effects of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone on other neurotransmitter systems, such as the GABAergic system. Finally, there is interest in studying the long-term effects of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone on synaptic plasticity and memory formation.
Méthodes De Synthèse
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone can be synthesized by the reaction of 4-(cyclohexanecarbonyl)piperazine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to yield 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone.
Applications De Recherche Scientifique
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been studied extensively for its potential application in treating cognitive disorders. It has been shown to enhance memory and learning in animal models and human clinical trials. 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has also been shown to improve attention and alertness in healthy individuals.
Propriétés
IUPAC Name |
1-[4-(cyclohexanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-11(16)14-7-9-15(10-8-14)13(17)12-5-3-2-4-6-12/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVWKEKBOJWZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




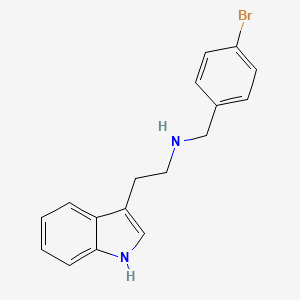
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
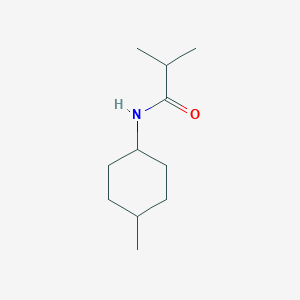
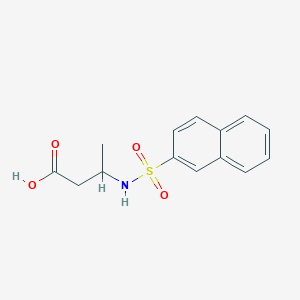

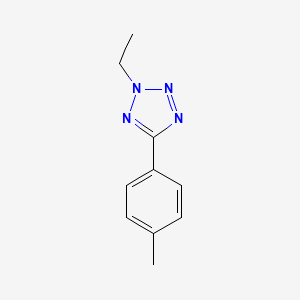

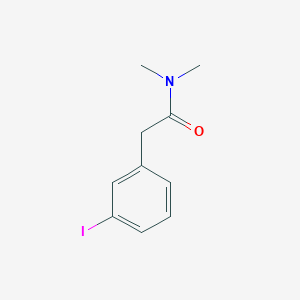
![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
